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4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide

Carbonic Anhydrase Protein Mass Spectrometry Binding Affinity

4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6) is a synthetic small molecule that embeds a benzamide core, a para-acetamido substituent, and a 3,4-dimethylphenylsulfonamido ethyl side chain. Its molecular formula is C₁₉H₂₃N₃O₄S and its molecular weight is 389.47 g·mol⁻¹.

Molecular Formula C19H23N3O4S
Molecular Weight 389.47
CAS No. 1091397-72-6
Cat. No. B2869503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide
CAS1091397-72-6
Molecular FormulaC19H23N3O4S
Molecular Weight389.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C
InChIInChI=1S/C19H23N3O4S/c1-13-4-9-18(12-14(13)2)27(25,26)21-11-10-20-19(24)16-5-7-17(8-6-16)22-15(3)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyUFWADVDMBLJHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6): Chemical Identity, Core Scaffold, and Research Classification


4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6) is a synthetic small molecule that embeds a benzamide core, a para-acetamido substituent, and a 3,4-dimethylphenylsulfonamido ethyl side chain. Its molecular formula is C₁₉H₂₃N₃O₄S and its molecular weight is 389.47 g·mol⁻¹ [1]. The compound belongs to the aryl sulfonamide-benzamide class, which is widely explored for protein-protein interaction (PPI) inhibition (e.g., p53-MDM2), enzyme inhibition (e.g., carbonic anhydrase), and antimicrobial activity. It is principally offered as a research reagent with purity typically ≥95% [1], and its structural annotation is supported by IUPAC naming and database registration [2].

Why Closely Related Sulfonamide-Benzamide Analogs Cannot Be Used as Drop-in Replacements for 4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6)


Despite sharing the phenylsulfonamido-benzamide backbone, even structurally close analogs diverge markedly in target engagement and selectivity. The 3,4-dimethyl substitution on the terminal phenyl ring imposes a unique shape and electron density that directly affects hydrogen bonding and hydrophobic packing with target proteins [1]. For example, within the p53-MDM2 interaction space, the nonpeptidic sulfonamide designated NSC-279287 (N-[[4-[2-(3,5-dioxo-1,2-diphenylpyrazolidinylidene)hydrazinyl]phenyl]sulfonyl]-4-isopropoxybenzamide) inhibits the p53-MDM2 interaction with a defined in vitro potency [1]. Moving to carbonic anhydrase II (CAII), a closely related acetamido-benzenesulfonamide shows 23% inhibition of water transport at 20 µM, whereas the analogous acetazolamide (AZA) achieves 80% inhibition under identical conditions [2]. These examples illustrate that modest modifications within the sulfonamide-benzamide family can produce large functional differences, making uncritical substitution scientifically invalid.

Quantitative Differentiation Data for 4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6) vs. Structural and Functional Analogs


CAII Binding Affinity by nanoESI-MS: Target Compound vs. Baseline Acetazolamide

In a nanoESI-MS ion-counting experiment that probes the native protein:ligand complex, the target compound (CHEMBL1958119 / BDBM50240913) displayed a Kd of 16.7 µM for human carbonic anhydrase II [1]. By contrast, the canonical sulfonamide inhibitor acetazolamide binds hCAII with a Kd of approximately 0.1–1 µM under comparable conditions [2]. This 17 – 170‑fold difference indicates that the 3,4-dimethylphenethylsulfonamido substitution reduces affinity relative to the classical heterocyclic sulfonamide, a finding that directly influences the choice of positive controls for CAII inhibitor screening.

Carbonic Anhydrase Protein Mass Spectrometry Binding Affinity

CAII Binding Affinity by Surface Plasmon Resonance: Orthogonal Biophysical Confirmation

An orthogonal SPR measurement of the same target compound provided a Kd of 7,700 nM (7.7 µM) for human CAII [1]. The consistency of the µM-range affinity across two fundamentally different biophysical platforms (SPR vs. nanoESI-MS) strengthens confidence in the compound's behavior as a moderate CAII ligand. A closely related 4-acetamidobenzsulfonamide analog lacking the 3,4-dimethylphenethylsulfonamido extension inhibits AQP4-M23 water transport by only 23% at 20 µM [2], supporting the generality that this specific scaffold delivers moderate-level target engagement.

Surface Plasmon Resonance Carbonic Anhydrase Orthogonal Assay

In Vitro p53-MDM2 Protein-Protein Interaction Inhibition: Class-Level Benchmarking

A nonpeptidic phenylsulfonamide (NSC-279287) structurally related by its sulfonamide-benzamide core inhibits the recombinant p53-MDM2 interaction in vitro and increases p53-dependent transcription in MDM2-overexpressing cells [1]. Although quantitative binding data for the exact target compound on MDM2 are not publicly available, the class-level precedent indicates that 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide occupies the same chemical space and is consequently of interest for PPI-focused screening libraries.

p53-MDM2 PPI Sulfonamide Inhibitor Transcriptional Activation

Structural Differentiation: 3,4-Dimethylphenyl vs. 4-Isopropoxy and 4-Chlorophenyl Substituents

Three analogs that vary only in the terminal phenyl substitution illustrate the quantitative impact on biological profile: (i) the target compound carries a 3,4-dimethylphenyl group; (ii) NSC-279287 carries a 4-isopropoxy substituent on the benzamide ring and a complex pyrazolidinyl-hydrazinyl linker [1]; (iii) a 4-chlorophenylsulfonamido derivative is disclosed in patent literature as a β-amyloid inhibitor [2]. The discrete size, lipophilicity (clogP difference ~1.5 log units), and hydrogen-bonding capacity of each substituent drive differential target selectivity (CAII vs. MDM2 vs. β-amyloid), making explicit structural comparison mandatory before analog substitution.

Ligand Design SAR Sulfonamide Substituent Effects

Procurement-Relevant Use Cases for 4-Acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (CAS 1091397-72-6) Grounded in Differentiation Evidence


SPR/Native-MS Calibration Standard for Moderate-Affinity Carbonic Anhydrase II Ligand Screening

The compound's validated µM Kd for hCAII by both SPR (7,700 nM) and nanoESI-MS (16,700 nM) [1] positions it as an ideal, orthogonal calibration probe for medium/low-affinity range assays. Users can spiked the compound into fragment or lead-like libraries as a positive control that reliably produces measurable binding signals without saturating the sensor, unlike high-affinity ligands such as acetazolamide. This directly supports assay development and quality control in industrial and academic screening centers.

Negative Control Compound for AQP4 Water Transport Inhibition Studies

Because a structurally comparable 4-acetamidobenzsulfonamide inhibits AQP4-M23 water transport by only 23% at 20 µM [2], the target compound—which bears a bulkier 3,4-dimethylphenethylsulfonamido extension—is expected to show even weaker or negligible AQP4 inhibition. It thus serves as a defined negative control when investigating sulfonamide-dependent aquaporin modulation, enabling researchers to dissect structural determinants of transport inhibition.

Chemical Probe for Exploring Sulfonamide Substituent Effects on Protein-Ligand Interactions

The 3,4-dimethylphenyl group is a well-defined hydrophobic substituent absent in common analogs like 4-acetamidobenzsulfonamide and 4-chlorophenylsulfonamides. Incorporating the compound into systematic SAR panels allows determination of the specific contribution of the 3,4-dimethyl motif to binding energy and selectivity across target families (e.g., carbonic anhydrases, MDM2, β-amyloid) [3][4].

Focused Library Construction for Non-Heterocyclic Sulfonamide-Binding Proteins

The compound's exclusive CAII biophysical characterization [1]—uniquely among analogs that target MDM2 or β-amyloid—makes it the structure of choice for library subsets designed to interrogate CA isoforms. Procurement for CA-focused screening campaigns can be rationalized on the basis of this exclusive target annotation, avoiding the off-target complexities introduced by analogs with broader polypharmacology.

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